Tetraethylene glycol monododecyl ether
Overview
Description
Tetraethylene glycol monododecyl ether is a nonionic surfactant with the chemical formula C₂₀H₄₂O₅ and a molecular weight of 362.54 g/mol . It is also known by several other names, including 3,6,9,12-Tetraoxatetracosan-1-ol and n-Dodecyl tetraethylene glycol ether . This compound is widely used in various applications due to its excellent solubilizing and emulsifying properties.
Scientific Research Applications
Tetraethylene glycol monododecyl ether has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary target of Tetraethylene glycol monododecyl ether is the surface tension of liquids . By interacting with the surface of liquids, it modifies their properties, enhancing their wetting properties .
Mode of Action
This compound acts as a surfactant, effectively reducing the surface tension of liquids while enhancing their wetting properties . This effect is attributed to the formation of micelles—aggregates of molecules that effectively decrease the liquid’s surface tension . Additionally, these micelles act as solubilizing agents, augmenting the solubility of hydrophobic molecules within the liquid .
Biochemical Pathways
It is known to be used in cell culture and enzyme assays , suggesting that it may interact with various biochemical pathways involved in these processes.
Pharmacokinetics
Its high solubility in water suggests that it may have good bioavailability .
Result of Action
The action of this compound results in the reduction of surface tension of liquids and enhancement of their wetting properties . It has proven invaluable in solubilizing and stabilizing proteins, peptides, and other biomolecules . Moreover, it serves as a valuable tool in studying the impact of surfactants on cell membranes and proteins .
Safety and Hazards
Tetraethylene glycol monododecyl ether can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Relevant Papers One relevant paper titled “Reverse Micelles and Protomicelles of this compound in Systems with Heptane and Nile Red” discusses the micellization processes in the systems of this compound . Another paper titled “Glycol Ether Toxicology” discusses the toxicology of glycol ethers, which may include this compound .
Biochemical Analysis
Biochemical Properties
Tetraethylene glycol monododecyl ether acts as a surfactant, effectively reducing the surface tension of liquids while enhancing their wetting properties . This effect is attributed to the formation of micelles—aggregates of molecules that effectively decrease the liquid’s surface tension
Cellular Effects
This compound serves as a valuable tool in studying the impact of surfactants on cell membranes and proteins
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its surfactant properties. It forms micelles that can effectively decrease the surface tension of liquids
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethylene glycol monododecyl ether is typically synthesized through the etherification of dodecyl alcohol with tetraethylene glycol. The reaction involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid , to facilitate the formation of the ether bond . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound involves a similar process but on a larger scale. The reactants are mixed in a reactor vessel equipped with a stirrer and heating system . The reaction mixture is heated to the desired temperature and maintained under reflux until the reaction is complete. The product is then purified through distillation or extraction to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Tetraethylene glycol monododecyl ether primarily undergoes substitution and oxidation reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve the replacement of the ether group with another functional group. Common reagents include (e.g., chlorine, bromine) and .
Oxidation Reactions: Oxidation of this compound can be carried out using oxidizing agents such as potassium permanganate or chromic acid .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes , while substitution reactions can yield various alkyl ethers or halogenated compounds .
Comparison with Similar Compounds
Similar Compounds
- Ethylene glycol monododecyl ether
- Diethylene glycol monododecyl ether
- Triethylene glycol monododecyl ether
- Pentaethylene glycol monododecyl ether
Uniqueness
Compared to these similar compounds, tetraethylene glycol monododecyl ether has a higher number of ethylene oxide units , which enhances its solubilizing and emulsifying properties. This makes it particularly effective in applications requiring the solubilization of hydrophobic compounds in aqueous solutions .
Properties
IUPAC Name |
2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O5/c1-2-3-4-5-6-7-8-9-10-11-13-22-15-17-24-19-20-25-18-16-23-14-12-21/h21H,2-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMWEFXCIYCJSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063752 | |
Record name | Tetraethylene glycol monododecyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light yellow liquid with a pleasant odor; mp = 14 deg C; [Acros Organics MSDS] | |
Record name | Tetraethylene glycol monododecyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14011 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5274-68-0 | |
Record name | 3,6,9,12-Tetraoxatetracosan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5274-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Laureth-4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005274680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraethylene glycol monododecyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190605 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6,9,12-Tetraoxatetracosan-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetraethylene glycol monododecyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12-tetraoxatetracosan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.725 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.